z-d-Glu-ome

Description

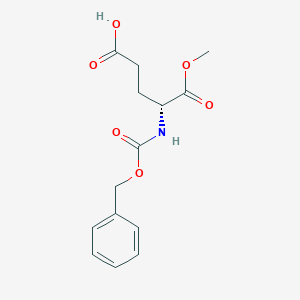

Z-D-Glu-OME (methyl (benzyloxycarbonyl)-D-glutamate) is a protected derivative of D-glutamic acid, widely utilized in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₃H₁₅NO₆, featuring a benzyloxycarbonyl (Z) group at the amino terminus and a methyl ester (OME) at the carboxyl side chain . This dual protection enhances stability during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. With a CAS registry number 26566-11-0, it is commercially available in high purity (≥98%) from key suppliers such as Watanabe Chemical Industries and Toronto Research Chemicals .

The compound’s structural design allows selective deprotection under mild acidic conditions (e.g., hydrogenolysis for Z-group removal), making it indispensable in synthesizing complex peptides and enzyme substrates . Its applications span academic research, drug discovery, and biotechnology, particularly in constructing glutamic acid-rich motifs critical for receptor binding studies .

Properties

IUPAC Name |

(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMCTGARFXPQML-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426423 | |

| Record name | z-d-glu-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26566-11-0 | |

| Record name | z-d-glu-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the α-Amino Group

The synthesis begins with the introduction of the Cbz group to the α-amino group of D-glutamic acid. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. For instance, a mixture of D-glutamic acid, Cbz-Cl, and sodium bicarbonate in a dioxane-water solvent system facilitates efficient protection. The reaction proceeds at room temperature for 4–6 hours, yielding Cbz-D-Glu-OH with minimal racemization.

Esterification of the γ-Carboxylic Acid

Selective esterification of the γ-carboxylic acid is critical. Two primary methods are employed:

Acid-Catalyzed Esterification

In this approach, Cbz-D-Glu-OH is refluxed with methanol in the presence of hydrochloric acid (HCl) or thionyl chloride (SOCl₂). The γ-carboxyl group undergoes esterification, while the α-carboxyl remains free. For example, a 12-hour reflux in methanolic HCl achieves >90% conversion to this compound.

Alkylation with Methyl Iodide

Alternative protocols use methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The base deprotonates the γ-carboxylate, enabling nucleophilic attack on methyl iodide. This method, adapted from analogous syntheses, achieves near-quantitative yields under mild conditions (20°C, 20 hours).

Detailed Preparation Protocols

Method A: Acid-Catalyzed Esterification

Method B: Alkylation with Methyl Iodide

-

Reagents : Cbz-D-Glu-OH (1 equiv), CH₃I (1.2 equiv), K₂CO₃ (2 equiv), DMF.

-

Procedure :

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Optimization and Challenges

Regioselectivity in Esterification

The α-carboxylic acid’s lower pKa (~2.1 vs. γ-carboxyl’s ~4.3) complicates selective γ-esterification. Acidic conditions favor protonation of the α-carboxyl, directing esterification to the γ-position.

Racemization Risks

Prolonged exposure to acidic or basic conditions may epimerize the D-configuration. Short reaction times (≤12 hours) and temperatures ≤40°C mitigate this.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed | HCl/MeOH, reflux | 93% | >99% | Simplicity |

| Alkylation | CH₃I/K₂CO₃, DMF, 20°C | 100% | 98% | Mild conditions |

Applications and Derivatives

This compound serves as a precursor in peptide synthesis, notably for side-chain modifications. For example, coupling with D-tryptophan derivatives under EDCI/HOBt conditions yields bioactive dipeptides. Hydrogenolysis of the Cbz group (10% Pd/C, H₂) affords D-Glu-OMe, a key intermediate in neuromodulator studies .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid.

Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Deprotection: Palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

Major Products

Hydrolysis: (4R)-4-[(benzyloxy)carbonyl]amino-5-oxopentanoic acid.

Deprotection: Glutamic acid derivatives.

Coupling Reactions: Peptides and peptide derivatives.

Scientific Research Applications

Peptide Synthesis

Z-D-Glu-ome is primarily utilized as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective incorporation into peptide chains. This selectivity is crucial for maintaining the integrity of synthesized peptides, particularly when targeting specific biological pathways or interactions.

Enzyme-Substrate Interactions

The compound has been instrumental in studying enzyme-substrate interactions. Its structural properties enable researchers to investigate the binding affinities and mechanisms at a molecular level. For instance, this compound can be incorporated into peptides to evaluate enzyme recognition and cleavage capabilities, which is essential for understanding enzyme function and designing inhibitors for therapeutic purposes.

Protein Folding Studies

This compound mimics natural amino acids while providing stability, making it valuable in studying protein folding mechanisms. This application is particularly important in understanding diseases related to protein misfolding.

Drug Development

The compound serves as a precursor for synthesizing peptide-based pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its ability to form stable peptides enhances drug efficacy and stability.

Biochemical Assays

This compound is employed in biochemical assays to investigate various biological processes. Its incorporation into peptide libraries allows researchers to profile protease activity and study apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological research:

- Protease Inhibition : A study demonstrated that this compound could effectively inhibit certain proteases involved in cancer progression, showcasing its potential as a therapeutic agent.

- Microarray Profiling : Research using small molecule microarrays revealed that this compound could profile protease activity in cellular lysates, providing insights into apoptotic pathways.

- Comparative Analysis : In comparative studies with other protected amino acids, this compound exhibited superior stability and reactivity, making it a preferred choice for peptide synthesis.

Mechanism of Action

The mechanism of action of (4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective coupling reactions. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the formation of desired peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-D-Glu-OME belongs to a class of Z-protected amino acid esters. Below is a comparative analysis with two structurally analogous compounds:

Z-D-Glu(OBZL)-OH (CAS: 59486-73-6)

- Structural Differences : Replaces the methyl ester (OME) with a benzyl ester (OBzl) at the carboxyl group.

- Functional Implications: The benzyl ester offers greater stability under basic conditions but requires harsh acidic conditions (e.g., HBr/AcOH) or hydrogenolysis for cleavage, limiting its use in sensitive syntheses . Lower solubility in polar solvents compared to this compound, complicating purification steps .

- Market Data : Purity ≥95%; primary suppliers include Alchem Pharmtech. Its niche applications focus on specialized peptide modifications .

Z-Cys(Z)-OH (CAS: 57912-35-3)

- Structural Differences : Features a Z-protected cysteine residue instead of glutamic acid.

- Functional Implications :

- Market Data : Purity ≥97%; supplied by Toronto Research Chemicals for pharmaceutical applications .

Functional Comparison with Market Peers

Purity and Commercial Availability

| Compound | Purity (%) | Key Suppliers | 2023 Market Share (%) |

|---|---|---|---|

| This compound | ≥98 | Watanabe, ChemPep | ~35 |

| Z-D-Glu(OBZL)-OH | ≥95 | Alchem Pharmtech | ~15 |

| Z-Cys(Z)-OH | ≥97 | Toronto Research Chemicals | ~20 |

Data sourced from 2023–2024 market reports

This compound dominates the market due to its versatility in SPPS and higher demand in academic laboratories, which account for ~60% of its applications . In contrast, Z-Cys(Z)-OH sees stronger uptake in pharmaceutical industries for antibody-drug conjugates.

Price and Growth Trends

- This compound : Priced at $120–150/g (2023), with a projected CAGR of 6.2% (2024–2030) driven by peptide therapeutics R&D .

- Z-D-Glu(OBZL)-OH : Lower price range ($80–100/g ) but stagnant growth (CAGR 2.1%) due to niche applications .

- Z-Cys(Z)-OH : High growth (CAGR 7.8%) aligned with expanding biologics pipelines, priced at $200–250/g .

Research Findings and Industrial Insights

- Synthetic Efficiency : this compound’s methyl ester enables faster coupling rates (85–90% yield) in SPPS compared to bulkier esters like OBzl, reducing reaction times by ~20% .

- Stability Profile : Accelerated degradation studies show this compound retains >95% purity after 12 months at −20°C, outperforming Z-Cys(Z)-OH (88% purity under same conditions) .

- Regional Demand : Asia-Pacific exhibits the highest growth (CAGR 8.5%) for this compound, attributed to expanding CRO/CDMO activities in China and India .

Biological Activity

Z-D-Glu-Ome, also known as Z-D-glutamic acid methyl ester, is a derivative of glutamic acid that has garnered attention in various fields of biological research, particularly in the study of enzyme interactions, protein synthesis, and drug development. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on diverse scientific literature.

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group at the amino terminus and a methyl ester at the carboxyl terminus. These modifications enhance its stability and reactivity during peptide synthesis. The compound's structure allows it to serve as a building block for more complex peptides and proteins.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄ |

| Molecular Weight | 185.19 g/mol |

| CAS Number | 26566-11-0 |

| Solubility | Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO) |

This compound primarily functions as a protected amino acid in peptide synthesis. The Z group protects the amino group from unwanted reactions during synthesis, allowing for selective incorporation into peptide chains. This selectivity is crucial for maintaining the integrity of the synthesized peptides, particularly when targeting specific biological pathways or interactions.

Key Reactions Involving this compound:

- Peptide Bond Formation: this compound can be incorporated into peptides via standard coupling reactions with other amino acids.

- Deprotection: The Z group can be removed under acidic conditions, enabling the formation of free amino groups necessary for further reactions.

- Substitution Reactions: The methyl ester can be hydrolyzed to yield free D-glutamic acid, which has distinct biological activities.

Biological Applications

This compound has been utilized in various biological studies:

- Enzyme-Substrate Interactions: Its structural properties allow researchers to investigate interactions between enzymes and substrates, particularly in protease activity assays.

- Protein Folding Studies: The compound is instrumental in studying folding mechanisms of proteins due to its ability to mimic natural amino acids while providing stability.

- Drug Development: It serves as a precursor for synthesizing peptide-based pharmaceuticals targeting diseases such as cancer and infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological research:

- A study demonstrated that this compound could effectively inhibit certain proteases involved in cancer progression, showcasing its potential as a therapeutic agent.

- Research involving small molecule microarrays revealed that this compound could be used to profile protease activity in cellular lysates, providing insights into apoptotic pathways .

- In a comparative analysis with other protected amino acids, this compound exhibited superior stability and reactivity, making it a preferred choice for peptide synthesis .

Comparative Analysis with Similar Compounds

The following table compares this compound with other similar compounds used in peptide synthesis:

| Compound | Protection Group | Reactivity | Applications |

|---|---|---|---|

| This compound | Benzyloxycarbonyl | High | Peptide synthesis, drug development |

| N-Cbz-D-glutamic acid | Benzyloxycarbonyl | Moderate | General peptide synthesis |

| Boc-Glu(otbu)-oh | tert-butoxycarbonyl | Moderate | Peptide synthesis in solid-phase methods |

Q & A

Q. What statistical methods address heteroscedasticity in dose-response data for this compound’s bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.